![molecular formula C22H22ClN5O2S B2762171 3-(1-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide CAS No. 1113106-64-1](/img/structure/B2762171.png)
3-(1-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrrole ring substituted with a 4-fluorobenzyl group, connected through an oxoethanone linker. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with the 2,3-dimethylphenyl group through a nucleophilic substitution reaction.
Formation of the Pyrrole Intermediate: The pyrrole ring is synthesized separately and substituted with the 4-fluorobenzyl group.
Coupling Reaction: The two intermediates are then coupled using an appropriate coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a complex structure that includes a triazole and quinazoline moiety, which are known for their diverse biological activities. The presence of the sulfanyl group and the 2-chlorophenyl substituent further enhances its potential as a bioactive molecule.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing triazole and quinazoline rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific compound is being investigated for its potential to act as a selective inhibitor of cancer cell proliferation.
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may function as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. Inhibition of 5-LOX could lead to reduced inflammatory responses, making this compound a candidate for treating inflammatory diseases .
Antifungal Activity
Research has also explored the antifungal potential of similar triazole-containing compounds. These studies have demonstrated that certain derivatives can outperform conventional antifungal agents like fluconazole against strains such as Candida albicans . Given the structural similarities, it is plausible that the compound may exhibit comparable antifungal activity.
Case Study 1: Anticancer Evaluation
A study evaluated a series of triazole derivatives for their anticancer effects using various cancer cell lines. The results indicated that modifications to the triazole ring significantly influenced cytotoxicity. The compound's structure suggests it could be optimized for enhanced activity against specific cancer types .
Case Study 2: Anti-inflammatory Mechanism
In silico studies were conducted to assess the binding affinity of the compound to 5-LOX. The docking results showed promising interactions that could lead to effective inhibition. Further experimental validation is required to confirm these findings in biological systems .
Wirkmechanismus
The mechanism of action of 3-(1-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoethanone
- 2-[4-(4-bromophenyl)piperazin-1-yl]-1-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoethanone
Uniqueness
3-(1-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
The compound 3-(1-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a unique structure that includes:
- A triazole ring fused with a quinazoline moiety.
- A sulfanyl group attached to a chlorophenyl moiety.
- An amide functional group which enhances its solubility and biological activity.
The IUPAC name and molecular structure can be summarized as follows:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C22H22ClN5O2S |
Molecular Weight | 444.95 g/mol |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated its efficacy against several cancer cell lines, suggesting it may serve as a lead compound for anticancer drug development .
- Anticonvulsant Effects : The triazole derivatives are known for their anticonvulsant properties. The compound's structure suggests it may interact with GABA receptors or modulate neurotransmitter release, providing a basis for its use in treating epilepsy .
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antibacterial and antifungal activities. It has been tested against various pathogens with promising results, particularly against resistant strains of bacteria .
The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole moiety is known to act as an inhibitor for various enzymes involved in cellular processes. This inhibition can disrupt metabolic pathways in cancer cells or pathogens.
- Receptor Modulation : The compound may bind to neurotransmitter receptors (e.g., GABA-A receptors), influencing neuronal excitability and providing anticonvulsant effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Study : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. Further analysis revealed that it induced apoptosis through the intrinsic pathway by activating caspases 3 and 9 .
- Anticonvulsant Activity : In animal models, the compound was tested using the maximal electroshock (MES) test and showed significant protection against seizures at doses of 30 mg/kg. This suggests its potential as a therapeutic agent for epilepsy .
- Antimicrobial Evaluation : The compound exhibited antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding supports its potential use in treating bacterial infections .
Eigenschaften
IUPAC Name |
3-[1-[(2-chlorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-14(2)24-19(29)11-12-27-20(30)16-8-4-6-10-18(16)28-21(27)25-26-22(28)31-13-15-7-3-5-9-17(15)23/h3-10,14H,11-13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMIVESDWCHYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.